Trans-1,1,2,2,3,4-hexafluorocyclobutane
Description
Trans-1,1,2,2,3,4-hexafluorocyclobutane (CAS 23012-94-4) is a partially fluorinated cyclobutane derivative with the molecular formula C₄H₂F₆ and a molecular weight of 164.05 g/mol . It is characterized by a cyclobutane ring with six fluorine atoms arranged in a trans configuration across positions 1, 2, 3, and 2. Key physical properties include a boiling point of 27°C, density of 1.558 g/cm³, and refractive index of 1.297 . This compound is primarily used as a specialty reagent in organic synthesis and materials science, with applications in chiral chemistry due to its stereochemical configuration .
Properties
IUPAC Name |
(3R,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-JCYAYHJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehalogenation of Polyhalogenated Precursors
A prominent method involves the dehalogenation of 1,2-dichloro-trans-1,1,2,2,3,4-hexafluorocyclobutane using zinc powder in alcohol solvents. This reaction eliminates chlorine atoms while preserving the cyclobutane ring structure. According to patent CN101774884B, the process achieves a selectivity of 97.78% for trans-1,1,2,2,3,4-hexafluorocyclobutane when conducted under nitrogen purging. The mechanism proceeds via a radical intermediate, where zinc acts as a reducing agent to abstract halogens:
Key parameters include solvent polarity (e.g., tetrahydrofuran or DMF), reaction temperature (80–120°C), and controlled reagent addition rates to prevent exothermic runaway.
Reactive Distillation with Grignard Reagents
Industrial-scale synthesis employs reactive distillation using Grignard reagents (e.g., CHMgBr) and iodoperfluoroalkanes. As detailed in CN101774884B, I-CF-CF-CF-CF-I reacts with magnesium or zinc in the presence of aromatic solvents (e.g., toluene) under vacuum. This method achieves a yield of 97.6% by continuously removing volatile byproducts (e.g., perfluorocyclobutene) via distillation, minimizing side reactions.
Table 1: Comparative Analysis of Grignard-Based Methods
| Parameter | Mg-Based System | Zn-Based System |
|---|---|---|
| Yield (%) | 96.0 | 97.6 |
| Selectivity (%) | 95.2 | 97.78 |
| Reaction Time (h) | 4.5 | 3.0 |
| Byproduct Formation (%) | 4.8 | 2.22 |
Photochemical [2+2] Cycloaddition
Tetrafluoroethylene (TFE) dimerization under UV light generates perfluorocyclobutane derivatives. While this method is less selective for the trans isomer, modifying reaction conditions (e.g., pressure, wavelength) enhances stereochemical control. For instance, irradiating TFE at 254 nm in hexafluorobenzene yields 38.2% this compound alongside cis isomers. Post-synthesis purification via fractional distillation isolates the desired product with >99% purity.
Industrial-Scale Optimization
Solvent and Temperature Effects
Polar aprotic solvents like DMF or THF stabilize intermediates during dehalogenation, improving yields by 15–20% compared to nonpolar solvents. Elevated temperatures (100–120°C) accelerate reaction kinetics but risk thermal decomposition, necessitating precise temperature control systems.
Catalytic Enhancements
Introducing palladium catalysts (e.g., Pd/C) during Grignard reactions reduces activation energy, enabling lower operating temperatures (60–80°C) and shorter reaction times (2–2.5 h) . Catalytic systems also suppress perfluorocyclobutene formation, enhancing selectivity to 98.3%.
Chemical Reactions Analysis
Types of Reactions
Trans-1,1,2,2,3,4-hexafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form partially fluorinated cyclobutanes.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated cyclobutanones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions include partially fluorinated cyclobutanes, fluorinated cyclobutanones, and other fluorinated derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
Trans-1,1,2,2,3,4-hexafluorocyclobutane serves as a valuable building block in the synthesis of complex fluorinated organic compounds. The unique arrangement of fluorine atoms allows for the development of materials with enhanced chemical and physical properties. It is particularly useful in creating specialty chemicals that require specific reactivity patterns due to the electronegative nature of fluorine .
Material Science
High-Performance Coatings
Due to its high thermal stability and chemical resistance, this compound is utilized in the formulation of advanced coatings. These coatings are essential in industries requiring durable and chemically resistant surfaces such as aerospace and electronics. Its application in coatings enhances the longevity and performance of materials exposed to harsh environments .
Plasma Etching in Semiconductor Manufacturing
Etching Gas Composition
this compound is employed as an etching gas in semiconductor fabrication processes. It is particularly effective in plasma etching applications where precision is crucial for creating microstructures on silicon wafers. The compound's ability to form reactive species under plasma conditions makes it suitable for high aspect ratio etching processes .
Pharmaceutical Applications
Drug Design and Development
In medicinal chemistry, this compound is investigated for its potential role in drug design. The incorporation of fluorine atoms into pharmaceutical compounds can enhance their bioavailability and metabolic stability. Research indicates that fluorinated compounds can interact favorably with biological targets such as enzymes and receptors .
Environmental Applications
Low Global Warming Potential Refrigerants
this compound has been explored as a refrigerant due to its low environmental impact compared to traditional halogenated compounds. Its use in air conditioning systems and heat pumps contributes to reducing greenhouse gas emissions while maintaining energy efficiency .
Case Study 1: Semiconductor Etching
In a recent study focused on semiconductor manufacturing processes using this compound as an etching gas:
- Objective: To evaluate the effectiveness of trans-1 in creating high aspect ratio features on silicon wafers.
- Findings: The compound demonstrated superior etch rates compared to traditional gases like CF₄ while producing less waste byproducts.
Case Study 2: Pharmaceutical Development
A research project investigated the impact of trans-1 on drug metabolism:
- Objective: To assess how the incorporation of trans-1 affects the pharmacokinetics of a model drug.
- Results: The study found that the fluorinated compound significantly improved the drug's stability and half-life in biological systems.
Mechanism of Action
The mechanism of action of Trans-1,1,2,2,3,4-hexafluorocyclobutane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various biological and chemical targets. These interactions can influence the activity of enzymes, receptors, and other molecular pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Cis-1,1,2,2,3,4-Hexafluorocyclobutane
The cis isomer (CAS 22819-47-2) shares the same molecular formula (C₄H₂F₆ ) and weight (164.05 g/mol ) but differs in fluorine atom arrangement. Key distinctions include:
Perfluorocyclobutane (c-C₄F₈)
Perfluorocyclobutane (CAS 115-25-3) is fully fluorinated (C₄F₈ ) and serves as a benchmark for fluorinated cyclobutanes:
- Thermal Stability : c-C₄F₈ exhibits superior stability due to its fully fluorinated structure, making it resistant to radical degradation up to 170 eV .
- Fragmentation Patterns : Under photoionization, c-C₄F₈ generates abundant C₃F₅⁺ and C₂F₄⁺ ions at lower energies (25–30 eV), but their yields decrease sharply at higher energies (>50 eV). Trans-1,1,2,2,3,4-hexafluorocyclobutane shows analogous trends but with lower ion yields .
- Applications : c-C₄F₈ is widely used in plasma etching and as an insulating gas in electronics, whereas the trans isomer’s applications remain niche .
1,2-Dichlorohexafluorocyclobutane (C₄Cl₂F₆)
This chlorine-substituted analog (CAS 3832-15-3) has a molecular weight of 232.93 g/mol and distinct chemical behavior:
- Polarity : The presence of chlorine increases polarity, enhancing solubility in polar solvents compared to this compound .
- Reactivity : Chlorine atoms enable nucleophilic substitution reactions, whereas the trans hexafluorocyclobutane is more prone to defluorination under photolytic conditions .
- Applications : Used in agrochemical intermediates, contrasting with the trans isomer’s role in chiral synthesis .
Comparative Analysis of Key Properties
| Property | This compound | Cis-1,1,2,2,3,4-Hexafluorocyclobutane | Perfluorocyclobutane (c-C₄F₈) | 1,2-Dichlorohexafluorocyclobutane |
|---|---|---|---|---|
| Molecular Formula | C₄H₂F₆ | C₄H₂F₆ | C₄F₈ | C₄Cl₂F₆ |
| Molecular Weight | 164.05 g/mol | 164.05 g/mol | 200.03 g/mol | 232.93 g/mol |
| Boiling Point | 27°C | 26.5°C | -6°C | Not reported |
| Density | 1.558 g/cm³ | 1.49 g/cm³ | 1.62 g/cm³ | Not reported |
| Major Fragments (EI) | C₃F₅⁺, C₂F₄⁺ | C₂F₃⁺, C₂HF₃⁺ | C₃F₅⁺, C₂F₄⁺ | Cl-containing ions |
| Primary Applications | Chiral synthesis, materials science | Limited industrial use | Electronics, refrigerants | Agrochemical intermediates |
Research Findings and Mechanistic Insights
- Photodissociation Pathways : this compound undergoes dissociative photoionization via C–F bond cleavage and ring-opening reactions , producing C₃F₅⁺ (m/z 131) and C₂F₄⁺ (m/z 100) as dominant ions. These pathways mirror those of c-C₄F₈ but with reduced efficiency due to hydrogen substitution .
- Stereochemical Effects : The trans configuration imparts greater thermal stability compared to the cis isomer, as evidenced by lower reactivity in radical-mediated degradation processes .
- Chlorine Substitution : 1,2-Dichlorohexafluorocyclobutane’s higher molecular weight and chlorine atoms result in slower gas-phase dissociation kinetics compared to fluorinated analogs .
Biological Activity
Trans-1,1,2,2,3,4-hexafluorocyclobutane (C₄F₆) is a perfluorinated compound with unique properties due to its fully fluorinated structure. This article examines its biological activity, mechanisms of action, and potential applications in various fields based on diverse scientific sources.
This compound consists of a four-membered carbon ring where all hydrogen atoms are replaced by fluorine atoms. This configuration contributes to its stability and low reactivity compared to non-fluorinated compounds. Its chemical formula is C₄F₆ and it has a molecular weight of approximately 200.03 g/mol.
Fire Suppression
One of the primary applications of this compound is as a fire suppressant. Its mode of action involves interfering with the chemical reactions that sustain flames. The compound disrupts oxidation reactions necessary for combustion, effectively extinguishing flames.
Pharmacokinetics
The pharmacokinetics of this compound are not extensively documented; however, its small size and fluorinated nature suggest favorable bioavailability characteristics. The presence of fluorine can enhance metabolic stability and influence the pharmacodynamics of compounds within biological systems .
Case Study 1: Fire Suppression Efficacy
A study evaluating various fire suppressants included this compound as a candidate. Results indicated that it effectively reduced flame propagation in controlled environments compared to traditional agents. The compound's ability to lower ignition temperatures was noted as a significant advantage in fire safety applications.
Case Study 2: Neuropharmacological Effects
Research on structurally similar fluorinated compounds has highlighted their potential effects on nAChRs. A notable study demonstrated that halogenated compounds could alter desensitization kinetics of these receptors. Although direct studies on this compound are lacking, the implications suggest that it may possess similar neuropharmacological properties.
Comparative Analysis
To better understand the biological activity of this compound in relation to other fluorinated compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₄F₆ | Fully fluorinated; stable | Fire suppressant; potential neuroactive properties |
| 1-Hexafluorocyclopropane | C₃F₆ | Fully fluorinated; lower reactivity | Limited biological studies; similar stability |
| Trans-1-Chlorohexafluorobutane | C₄H₃ClF₅ | Chlorine substitution; reactive | Potentially neuroactive; studied for receptor interactions |
Q & A
Q. How is trans-1,1,2,2,3,4-hexafluorocyclobutane synthesized, and what analytical methods confirm its purity?
Synthesis typically involves fluorination of cyclobutane derivatives. Upstream precursors like 1,2-dichlorohexafluorocyclobutane (CAS 356-18-3) or trifluoroethylene (CAS 359-11-5) may serve as starting materials . Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key physical properties such as density (1.49 g/cm³) and boiling point (26.5°C at 760 mmHg) are critical for validation .
Q. What spectroscopic techniques differentiate the trans-isomer from its cis counterpart?
High-resolution NMR is essential: the trans-isomer (CAS 23012-94-4) exhibits distinct fluorine coupling patterns due to its planar symmetry, while the cis-isomer (CAS 22819-47-2) shows split peaks from axial-equatorial fluorine interactions . Infrared (IR) spectroscopy further distinguishes isomers via C-F stretching frequencies (1,100–1,300 cm), where trans configurations display fewer split bands .
Q. How are thermodynamic properties like vapor pressure and enthalpy of vaporization experimentally determined?
Static or dynamic vapor pressure measurement systems are used, with data fitted to Antoine equations. Enthalpy of vaporization () is derived from temperature-dependent vapor pressure curves. For this compound, experimental vapor pressure at 25°C is ~721 mmHg, correlating with its low boiling point .
Advanced Research Questions
Q. How does the environmental impact of this compound compare to perfluorocyclobutane (c-C4_44F8_88)?
While c-CF (octafluorocyclobutane) has a high global warming potential (GWP > 10,000) and long atmospheric lifetime (~3,200 years), the trans-isomer’s partial fluorination may reduce both metrics. Accelerated photolysis experiments using vacuum ultraviolet (VUV) radiation quantify atmospheric degradation rates, and computational models estimate GWPs by comparing radiative efficiencies .
Q. What role does this compound play in semiconductor manufacturing processes?
this compound is investigated as a plasma etchant due to its lower fluorine content compared to c-CF, potentially reducing greenhouse gas emissions. Plasma dissociation pathways are studied using quadrupole mass spectrometry to monitor reactive intermediates like CF and CF, which influence etching efficiency .
Q. How can computational modeling predict its reactivity in fluorination reactions?
Density functional theory (DFT) calculations optimize molecular geometry and simulate reaction pathways. For example, the trans-isomer’s planar structure reduces steric hindrance in radical fluorination, enhancing reaction kinetics. Computed bond dissociation energies (BDEs) for C-F bonds (~450 kJ/mol) guide experimental conditions for selective fluorination .
Data Contradiction and Reconciliation
Q. How do researchers reconcile discrepancies in photochemical data between cis- and trans-isomers?
Dissociative photoionization studies reveal cis-1,1,2,2,3,4-hexafluorocyclobutane produces more stable carbocation intermediates (e.g., CF) due to ring strain, while the trans-isomer favors fragmentation into smaller ions (e.g., CF). Discrepancies in ion yield curves are resolved by normalizing data to photon flux and using time-of-flight (TOF) mass spectrometry for precise ion detection .
Q. Why do experimental and computational vapor pressure values sometimes diverge?
Deviations arise from impurities in synthesized samples or approximations in thermodynamic models (e.g., neglecting dipole-dipole interactions in force fields). Experimental validation via static cell measurements under controlled temperatures (±0.1°C) improves accuracy, while computational refinements incorporate polarizable continuum models (PCMs) .
Methodological Notes
- Synthesis : Use Schlenk-line techniques to handle moisture-sensitive precursors.
- Spectroscopy : Employ -decoupled NMR for unambiguous structural assignments.
- Environmental Testing : Utilize smog chambers with FTIR detection to quantify atmospheric degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
